borane;N-propan-2-ylpropan-2-amine

Description

Current Research Landscape and Significance of Amine-Borane Adducts

Amine-borane adducts are at the forefront of significant research efforts, driven by their diverse applications. chemrevlett.com Initially recognized for their utility as reducing agents, their role has expanded into areas such as hydrogen storage and the synthesis of advanced materials. chemrevlett.comacs.org The stability and selective reactivity of these adducts are key to their importance. chemimpex.com For instance, the complexation of borane (B79455) with an amine moderates the reactivity of borane, making it easier and safer to handle compared to its gaseous and pyrophoric precursor, diborane. organic-chemistry.orgenergy.gov

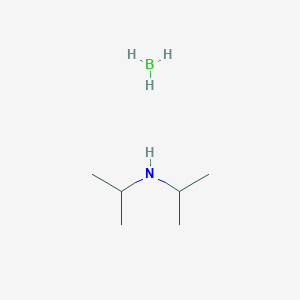

The specific adduct, borane;N-propan-2-ylpropan-2-amine, also known as diisopropylamine (B44863) borane, has garnered attention for its particular applications in organic synthesis. organic-chemistry.org Its structure, featuring a boron atom bonded to two hydrogens and a bulky diisopropylamine group, allows it to function as both a borylating agent and a reducing agent. This dual reactivity, combined with its stability under a nitrogen atmosphere and compatibility with mild reaction conditions, sets it apart from other borane reagents.

Current research continues to explore the full potential of amine-borane adducts. Scientists are investigating new synthetic methods utilizing these reagents and developing novel adducts with tailored properties for specific applications. mdpi.com The ongoing exploration of their reactivity promises to yield even more sophisticated and efficient chemical methodologies.

Historical and Contemporary Perspectives on this compound in Synthetic Methodologies

The journey of amine-boranes began with their discovery in 1937 by Burg and Schlesinger. chemrevlett.com This discovery paved the way for over three-quarters of a century of research into their properties and applications. chemrevlett.com Historically, the primary application of amine-boranes was as reducing agents. chemrevlett.com

In more recent times, the synthetic utility of this compound has been significantly developed. A notable advancement was the development of convenient methods for its preparation in solution, which can be stored for extended periods without decomposition. organic-chemistry.org This has made the reagent more accessible for routine laboratory use.

Contemporary applications of diisopropylamine borane are diverse and impactful. It has been successfully employed in the palladium-catalyzed borylation of aryl bromides to produce arylboronic acids, a critical transformation in the synthesis of many pharmaceuticals and advanced materials. organic-chemistry.org This procedure is valued for its tolerance of various functional groups. organic-chemistry.org

Furthermore, in the presence of a catalytic amount of lithium borohydride (B1222165), diisopropylamine borane serves as an effective agent for the reduction of a wide array of nitriles to their corresponding amines and esters to alcohols. organic-chemistry.org This method presents a milder and often more convenient alternative to traditional reduction techniques that may require harsh conditions or toxic metal catalysts. organic-chemistry.org The development of this adduct by the Pucheault Group at the Université de Bordeaux has highlighted it as a cost-effective and easy-to-handle borylation reagent. sigmaaldrich.comchemicalbook.com

The following table summarizes some of the key properties and applications of this compound:

| Property/Application | Description |

| Chemical Formula | C6H18BN |

| Molecular Weight | 115.02 g/mol |

| Physical Form | Solid, semi-solid, or liquid |

| Key Applications | Reducing agent, Borylating agent |

| Notable Reactions | - Palladium-catalyzed borylation of aryl halides- Reduction of nitriles to amines (with LiBH4 catalyst)- Reduction of esters to alcohols (with LiBH4 catalyst) |

| Advantages | - Stable under nitrogen- Compatible with mild reaction conditions- Cost-effective and easy to handle |

Properties

IUPAC Name |

borane;N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BH3/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUQLKHXILIAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CC(C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B.CC(C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Borane;n Propan 2 Ylpropan 2 Amine and Its Derivatives

Direct Adduct Formation Strategies

The most straightforward methods to synthesize diisopropylamine-borane involve the direct complexation of a borane (B79455) source with diisopropylamine (B44863) or the conversion of a pre-formed aminoborohydride.

The formation of borane-amine adducts is a well-established and widely practiced synthetic procedure. The diisopropylamine-borane complex is typically prepared by reacting diisopropylamine with a commercially available borane adduct, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF). nih.govgoogle.com

The general reaction involves the displacement of the weaker Lewis base (dimethyl sulfide or THF) by the stronger Lewis basic nitrogen atom of diisopropylamine. The reaction is typically carried out in an inert, anhydrous solvent, like tetrahydrofuran (B95107) (THF), often at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction, followed by stirring at ambient temperature to ensure completion. google.com The resulting diisopropylamine-borane adduct can then be isolated. For example, borane-amines have been synthesized by reacting the corresponding amine with 2.0 equivalents of 9 M BH₃·SMe₂ in THF to make a 0.5 M solution, which is stirred for several hours. nih.gov The product is often precipitated from the reaction mixture by adding a non-polar solvent like hexanes. nih.gov

Table 1: General Conditions for Direct Adduct Formation

| Reactants | Solvent | Temperature | Outcome |

|---|---|---|---|

| Diisopropylamine, Borane Dimethyl Sulfide (BMS) | Tetrahydrofuran (THF) | 0 °C to 25 °C | High yield of Diisopropylamine-borane adduct |

An alternative route to diisopropylamine-borane involves the use of lithium diisopropylaminoborohydride (iPr-LAB). This method consists of two main steps. First, the diisopropylamine-borane adduct is deprotonated at the nitrogen atom by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at 0 °C to quantitatively yield the lithium aminoborohydride. google.comresearchgate.net

Second, the resulting lithium diisopropylaminoborohydride can be used to prepare pure diisopropylaminoborane (B2863991) (BH₂N(iPr)₂). This is achieved by reacting the lithium diisopropylaminoborohydride with trimethylsilyl (B98337) chloride (TMSCl). researchgate.net This process effectively replaces the lithium with a proton after workup, regenerating the neutral diisopropylamine-borane adduct, often in a very pure form. organic-chemistry.org This method is particularly useful for generating solutions of the reagent that can be used directly in subsequent reactions. organic-chemistry.org

Preparation of Aminoborane (B14716983) Derivatives from the Adduct

The diisopropylamine-borane adduct is a saturated molecule that can undergo dehydrogenation to form the corresponding aminoborane, [iPr₂N-BH₂], which typically exists as a cyclic dimer. This transformation is a critical step in accessing a wider range of boron-nitrogen compounds and has been extensively studied, particularly in the context of chemical hydrogen storage.

The thermal dehydrogenation of amine-borane adducts involves heating the compound to induce the elimination of molecular hydrogen (H₂). While many dehydrogenation reactions are catalyzed, thermal, uncatalyzed dehydrogenation of diisopropylamine-borane can be achieved at elevated temperatures. researchgate.net Heating the adduct leads to the formation of the cyclic aminoborane dimer, bis(μ-diisopropylamino)diborane, and the release of one equivalent of H₂. Studies on the related dimethylamine (B145610) borane (DMAB) show that thermal decomposition can occur at temperatures around 130 °C. researchgate.net The process is often performed in a solvent-free (neat) medium or in a high-boiling point solvent.

To achieve dehydrogenation under milder conditions and with greater efficiency, a variety of metal-based catalysts have been developed. These catalysts facilitate the cleavage of N-H and B-H bonds, promoting the release of hydrogen gas. Research has identified several effective catalytic systems for amine-boranes, including those based on both precious and earth-abundant metals.

Cobalt Catalysts : Anionic α-diimine cobalt complexes have been shown to catalyze the dehydrogenation of several amine-boranes, including diisopropylamine-borane. researchgate.net

Ruthenium Catalysts : Ruthenium complexes are among the most studied for this transformation. This includes pincer-type complexes and catalysts derived from the activation of aminocyanoboranes. nih.govrsc.orgrsc.org

Rhenium Catalysts : Bifunctional rhenium tetracarbonyl complexes have been employed for the thermal dehydrogenation of dimethylamine borane, indicating their potential for similar substrates. researchgate.netscienceopen.com

Copper Catalysts : Copper(0) nanocatalysts, generated in situ from precursors like copper(II) acetylacetonate, have been used for the solvent-free dehydrogenation of dimethylamine borane at near-room temperature, highlighting an economical and environmentally friendly approach. nih.gov

Frustrated Lewis Pairs (FLPs) : While not metals, geminal phosphino-borane FLPs have been reported as efficient metal-free catalysts for the dehydrogenation of amine-boranes at elevated temperatures (e.g., 50-70 °C). helsinki.fid-nb.info

Table 2: Selected Catalytic Systems for Amine-Borane Dehydrogenation

| Catalyst Type | Example | Substrate | Conditions | Key Finding |

|---|---|---|---|---|

| Cobalt Complex | [K(thf)₁.₅{(DippBIAN)Co(η⁴‐cod)}] researchgate.net | Diisopropylamine-borane | Not specified | Effective for dehydrogenation |

| Ruthenium Pincer | Carbazolido NNN Ru complexes rsc.org | Dimethylamine-borane | Toluene, 80 °C | Selective formation of dehydrogenation products |

| FLP Catalyst | tBu₂PCH₂BMes₂ d-nb.info | Dimethylamine-borane | 70 °C, 4 mol% loading | Reached 23 turnovers after 6 days |

| Copper Nanocats | In situ generated Cu(0) NCats nih.gov | Dimethylamine-borane | 30 °C, solvent-free | Efficient H₂ release at near-room temperature |

A more recent and strategic approach to synthesizing aminoboranes from their adducts involves a tandem halogenation/dehydrohalogenation sequence. This method provides access to highly reactive monomeric aminoboranes, which are often difficult to isolate. purdue.edu

The process begins with the activation of the diisopropylamine-borane adduct with a halogenating agent, typically iodine (I₂). This step is thought to proceed via the formation of an iodinated amine-borane intermediate. Subsequent treatment of this intermediate with a suitable non-nucleophilic base induces dehydrohalogenation—the elimination of a hydrogen halide (e.g., HI). purdue.edu This elimination reaction results in the formation of the N=B double bond characteristic of a monomeric aminoborane. This strategy offers a powerful alternative to thermal or catalytic dehydrogenation, particularly when the highly reactive monomeric species is the desired product for subsequent synthetic applications, such as the borylation of haloarenes. purdue.edu

Reactivity and Mechanistic Investigations of Borane;n Propan 2 Ylpropan 2 Amine

Catalytic Dehydrogenation and Dehydrocoupling Reactions

The catalytic dehydrogenation of amine-boranes like diisopropylamine-borane is a process of significant interest, primarily for its potential in chemical hydrogen storage and as a route to the synthesis of B-N containing materials. nih.govnasa.gov This process involves the elimination of hydrogen (H₂) to form new B-N bonds.

Mechanistic Elucidation of Dehydrocoupling Processes

The dehydrocoupling of amine-boranes can proceed through various mechanistic pathways, largely dependent on the catalyst and substrates involved. For many late transition metal catalysts, the mechanism is believed to involve the oxidative addition of a B-H or N-H bond to the metal center. ed.ac.uknih.gov Subsequent reductive elimination then leads to the formation of a B-N bond and the release of H₂.

Mechanistic studies on related amine-borane systems, such as dimethylamine-borane (Me₂NH·BH₃) and methylamine-borane (MeNH₂·BH₃), using rhodium and iridium catalysts have provided significant insights. ed.ac.uknih.govresearchgate.net These studies suggest a multi-step process:

Catalyst Activation: An induction period often generates the active catalytic species. For some rhodium systems, this is proposed to be a Rh-amido-borane complex. ed.ac.uknih.gov

Substrate Coordination: The amine-borane adduct coordinates to the active metal center.

N-H Bond Activation: This step is often proposed to be the turnover-limiting step in the catalytic cycle. ed.ac.uknih.gov

B-N Bond Formation/Product Release: For a sterically hindered substrate like diisopropylamine-borane, the dehydrocoupling typically results in the formation of the monomeric aminoborane (B14716983), iPr₂N=BH₂, which is released from the metal center. researchgate.net In contrast, less hindered amine-boranes can undergo further reactions to form dimers or polymers. ed.ac.uknih.gov

Influence of Catalytic Systems on Reaction Outcomes

The choice of catalyst is paramount in determining the products and efficiency of the dehydrocoupling of diisopropylamine-borane. A variety of transition metal complexes have been shown to be active.

Rhodium Catalysts: Complexes such as [Rh(1,5-cod)(μ-Cl)]₂ have been demonstrated to effectively catalyze the dehydrocoupling of secondary amine-boranes. researchgate.net For diisopropylamine-borane, this catalysis under mild conditions leads to the quantitative formation of the monomeric aminoborane iPr₂N=BH₂. researchgate.net The catalytic activity is influenced by temperature and catalyst loading. researchgate.net

Iridium Catalysts: Iridium pincer complexes are also highly effective for the dehydrocoupling/dehydrogenation of amine-boranes. While detailed studies often focus on less hindered amines for polymerization, the principles of catalyst activity apply broadly.

Other Transition Metals: Complexes of ruthenium and palladium have also been found to be effective for these transformations, highlighting the broad applicability of late transition metals. researchgate.net

Early Transition Metals: Dinuclear zirconocene (B1252598) complexes have also been investigated. rsc.orgbohrium.com The mechanism with these early transition metal systems can be more complex, with evidence suggesting that free amine can act as a poison to the catalyst. bohrium.com

The steric bulk of the amine is a crucial factor. For diisopropylamine-borane, its significant steric hindrance prevents polymerization, leading selectively to the monomeric aminoborane. researchgate.net

Formation of Cyclic and Polymeric Borane (B79455) Species

While the dehydrocoupling of diisopropylamine-borane itself typically yields the monomeric aminoborane due to steric constraints, the study of related, less hindered amine-boranes provides a clear picture of the potential for forming cyclic and polymeric species. researchgate.net

Dimeric Species: The dehydrocoupling of less bulky secondary amine-boranes, such as dimethylamine-borane (Me₂NH·BH₃), often leads to the formation of the cyclic dimer, [Me₂N–BH₂]₂. researchgate.net This occurs via the intermolecular dimerization of the initially formed monomeric aminoborane.

Borazines: Primary amine-boranes, like methylamine-borane (MeNH₂·BH₃), can undergo dehydrocoupling to form N-substituted borazines, which are cyclic trimers with a [RN-BH]₃ structure. researchgate.net

Polyaminoboranes: Under specific catalytic conditions, primary amine-boranes can be polymerized to form high molecular weight linear polyaminoboranes, [RNH-BH₂]n. Mechanistic studies suggest a chain-growth polymerization process, where the monomeric aminoborane (RNH=BH₂) is generated in situ and then polymerized by the same catalyst. The molecular weight of the resulting polymer can be influenced by factors such as catalyst loading and the presence of chain transfer agents like hydrogen. ed.ac.uknih.gov

The dehydrocoupling of diisopropylamine-borane serves as a model for the initial dehydrogenation step, even though its structure precludes the subsequent oligomerization or polymerization steps seen with smaller amines.

Reduction Reactions in Organic Synthesis

Borane;N-propan-2-ylpropan-2-amine and its derivatives are effective reducing agents in organic synthesis, offering unique selectivity profiles.

Chemoselective Reduction of Nitriles to Primary Amines

A derivative of diisopropylamine-borane, specifically diisopropylaminoborane (B2863991) (BH₂N(iPr)₂), has been developed as a mild and efficient reagent for the reduction of a wide range of nitriles to their corresponding primary amines. organic-chemistry.orgnih.govresearchgate.net This method is particularly valuable for its chemoselectivity.

The reducing system often requires a catalytic amount of a lithium salt, such as lithium borohydride (B1222165) (LiBH₄), to initiate the reaction. organic-chemistry.orgnih.gov The presence of lithium ions is believed to play a crucial role in activating the nitrile group towards reduction. organic-chemistry.org

Key Features of Nitrile Reduction:

Substrate Scope: The method is effective for both aromatic and aliphatic nitriles. organic-chemistry.orgnih.govresearchgate.net Benzonitriles with electron-withdrawing groups are reduced more rapidly, often at room temperature, while those with electron-donating groups may require heating. nih.gov Aliphatic nitriles, which can be challenging substrates, are also reduced effectively. organic-chemistry.orgnih.gov

Chemoselectivity: This reducing system demonstrates excellent functional group tolerance. It can reduce nitriles in the presence of unconjugated alkenes and alkynes. organic-chemistry.orgnih.govresearchgate.net Furthermore, selective reduction of an activated nitrile in the presence of an ester group is possible at ambient temperature. nih.gov However, it cannot selectively reduce a nitrile in the presence of an aldehyde, as both functional groups are reduced. organic-chemistry.orgnih.gov

This method provides a valuable alternative to other reducing agents, offering milder conditions and a complementary selectivity profile. organic-chemistry.orgnih.gov

| Substrate | Product | Yield (%) | Conditions |

| 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzylamine | 99 | 5 h, 25 °C |

| 4-Methoxybenzonitrile | 4-Methoxybenzylamine | 80 | Reflux in THF |

| Benzyl cyanide | Phenethylamine | 83 | - |

| 2-Hexynenitrile | Hex-5-yn-1-amine | 80 | - |

| Table 1: Examples of Nitrile Reductions using Diisopropylaminoborane/cat. LiBH₄. nih.govresearchgate.net |

Reduction of Carbonyl Compounds and Imines

Amine-borane adducts, as a class of reagents, are widely used for the reduction of carbonyl compounds (aldehydes and ketones) and imines. researchgate.netresearchgate.net They are considered mild and effective reducing agents, often showing selectivity that differs from reagents like sodium borohydride. researchgate.net

Hydroboration of Unsaturated Substrates

Amine-borane complexes, in general, can serve as hydroborating agents. Their reactivity is intrinsically linked to the dissociation of the dative bond between nitrogen and boron, which releases borane (BH₃) to react with the unsaturated substrate. The stability of this bond dictates the reaction conditions required. This compound is a particularly stable complex due to the steric bulk of the two isopropyl groups on the nitrogen atom.

While hydroboration of alkenes and alkynes is a well-established fundamental reaction, the use of this compound for this purpose is less common than reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or dimethyl sulfide (B99878) borane (BH₃·SMe₂). Its high thermal stability means that elevated temperatures are often necessary to promote the dissociation required for hydroboration to occur. This can sometimes lead to competing side reactions or different mechanistic pathways. For instance, in some radical reactions, the initial step is proposed to be the hydroboration of an alkene by the amine-borane complex to generate a trialkylborane intermediate, which then participates in the radical chain process. beilstein-journals.org

The steric hindrance of the diisopropylamine (B44863) moiety also influences the reactivity. In a study comparing various amine-boranes, the highly hindered diisopropylamine-borane showed only 14% conversion in a dehydrogenative borylation reaction with terminal alkynes, a transformation that competes with hydroboration. researchgate.net This suggests that its utility as a direct hydroborating agent is limited compared to less hindered or more labile amine-borane complexes. For most standard hydroboration-oxidation sequences, more reactive and readily available borane sources are typically preferred. masterorganicchemistry.com

Borylation Methodologies

This compound has emerged as a highly effective borylating agent, valued for its stability in air and water, which contrasts with many other boron sources. mdpi.com It provides access to a variety of organoboron compounds through several catalytic and stoichiometric pathways.

Grignard Reagent-Mediated Boronic Acid Synthesis

A convenient method for the synthesis of diarylborinic acids utilizes this compound in a one-pot procedure with Grignard reagents. This process leverages the in-situ generation of diisopropylaminoborane (DIPOB) from the air- and water-stable this compound (DIPAB) through treatment with a catalytic amount of a Grignard reagent. mdpi.com The resulting aminoborane is electrophilic enough to react with two equivalents of an aryl Grignard reagent. The steric bulk and the electronic donation from the nitrogen atom to the boron center effectively prevent a third addition, thus selectively yielding the diarylborinic acid after hydrolysis. mdpi.com This method avoids cryogenic temperatures and often allows for product isolation by simple precipitation without the need for column chromatography.

The reaction tolerates a range of functional groups on the aryl Grignard reagent, providing access to symmetrically and unsymmetrically substituted borinic acids.

Table 1: Synthesis of Diarylborinic Acids using this compound and Grignard Reagents Data sourced from a study on the synthesis of borinic acids via direct arylation of amine-borane complexes. mdpi.com

Palladium-Catalyzed C-B Bond Formation (Aryl/Alkenyl Borylation)

This compound is an efficient boron source in palladium-catalyzed cross-coupling reactions for the formation of carbon-boron bonds. This methodology provides access to aryl- and alkenylboronates from the corresponding organic halides.

The palladium-catalyzed borylation of 1-alkenyl halides with diisopropylaminoborane proceeds stereospecifically, yielding stable and isolable B-alkenyl-N,N-diisopropylaminoboranes. This reaction is significant as it provides access to 1-alkenylboron compounds that contain a B-H bond, which are typically only known as transient intermediates. The reaction maintains the configuration of the starting alkenyl halide, providing a direct route to either (E)- or (Z)-alkenylboron derivatives.

Similarly, aryl halides (chlorides, bromides, and iodides) can be effectively coupled with this compound. organic-chemistry.orgescholarship.org These reactions often utilize a palladium catalyst, such as one derived from PdCl₂(dppf) or PdCl₂(CH₃CN)₂, in the presence of a base. organic-chemistry.orgnih.gov The resulting aryl(amino)boranes can be directly converted to the corresponding arylboronic acids or their pinacol (B44631) esters in a one-pot manner by subsequent treatment with water or pinacol, respectively. acs.orgnih.gov This approach is valued for its tolerance of a wide array of functional groups. organic-chemistry.orgresearchgate.net

Table 2: Palladium-Catalyzed Borylation of Organic Halides with this compound Data synthesized from studies on Pd-catalyzed borylation of aryl and alkenyl halides. organic-chemistry.orgnih.gov

C-H Borylation Applications

A significant advancement in synthetic methodology is the direct C-H borylation of arenes and heteroarenes, and this compound has been successfully employed as the boron source in this transformation. beilstein-journals.orgnih.govbeilstein-journals.org This reaction is typically catalyzed by iridium complexes, with an iridium(I) complex bearing an N-heterocyclic carbene (NHC) ligand, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), proving to be particularly effective. beilstein-journals.orgbeilstein-journals.orgnih.gov

The reaction proceeds under thermal conditions and allows for the direct functionalization of unfunctionalized C-H bonds, with regioselectivity often governed by steric factors, favoring borylation at the least hindered position. beilstein-journals.org A key advantage of using this compound is that the initially formed aminoborylated products can be easily converted into various boronic acid derivatives by treatment with diols (like pinacol or neopentyl glycol) or diamines. beilstein-journals.orgbeilstein-journals.org This modularity allows for the synthesis of diverse organoboron compounds that might be difficult to access otherwise. The reaction is tolerant of a range of arenes and heteroarenes.

Table 3: Iridium-Catalyzed C-H Borylation of Arenes with this compound Data sourced from Tobisu, M. et al., Beilstein J. Org. Chem. 2016, 12, 654–661. beilstein-journals.org

Role as a Radical Initiator in Functionalization Reactions

Beyond its role as a boron source, this compound functions as a practical, air-stable radical initiator. It serves as a valuable alternative to pyrophoric reagents like triethylborane (B153662) (Et₃B) for initiating radical addition reactions, particularly under thermal conditions. beilstein-journals.org

Mechanism of Radical Addition to Alkenes and Alkynes

This compound has been successfully used to initiate the radical addition of pentafluorosulfur chloride (SF₅Cl) to a variety of alkenes and alkynes. beilstein-journals.org This method provides a complementary approach to the classic Et₃B-mediated protocols. beilstein-journals.org

The proposed mechanism for the amine-borane initiated radical addition is thought to begin with the hydroboration of the alkene substrate by the amine-borane complex, forming a trialkylborane species in situ. beilstein-journals.org In the presence of trace oxygen, this trialkylborane generates an alkyl radical. This alkyl radical then reacts with SF₅Cl in a key step to produce a chloroalkane and the crucial pentafluorosulfanyl radical (SF₅•). The SF₅• radical is the propagating species in the chain reaction. It adds to the double or triple bond of the unsaturated substrate, and the resulting carbon-centered radical then abstracts a chlorine atom from another molecule of SF₅Cl to yield the final product and regenerate the SF₅• radical, thus continuing the chain. beilstein-journals.org This process allows for the incorporation of the valuable SF₅ group onto aliphatic frameworks using an air-stable and easy-to-handle initiator.

Table 4: Radical Addition of SF₅Cl to Unsaturated Substrates Initiated by this compound (DIPAB) Data sourced from Gilbert, A. et al., Beilstein J. Org. Chem. 2020, 16, 3069–3077.

Scope of Radical-Mediated Transformations

While the ionic reactivity of this compound is well-documented, its involvement in radical processes represents a developing area of interest. Borane adducts, in general, can participate in radical chemistry, primarily through the generation of boryl radicals. rsc.org The diversity of radical reactions involving organoboron species is extensive, offering unique pathways for synthesis. researchgate.net

The initiation of such radical processes often requires an external stimulus, such as heat or light, sometimes in the presence of a radical initiator. libretexts.org For an adduct like this compound, a potential pathway involves the homolytic cleavage of the N-B bond or, more commonly, hydrogen atom transfer from the borane moiety to a radical species. This generates a boryl radical that can engage in various transformations. rsc.org

Key potential radical-mediated transformations include:

Hydroboration of Alkenes and Alkynes: Boryl radicals can add across carbon-carbon multiple bonds. This process, distinct from classical hydroboration, can lead to different regiochemical outcomes and is complementary to ionic pathways. rsc.org

Cyclization Cascades: The addition of a boryl radical to a suitably designed unsaturated substrate, such as an N-allylcyanamide, can trigger cyclization events to construct boron-substituted N-heterocycles. researchgate.net

Borylation of Organic Halides: While often mediated by transition metals, radical pathways for the borylation of alkyl and aryl halides are known, where the borane adduct could serve as the boron source. rsc.org

The specific application of this compound in these transformations is less explored compared to other borane species like NHC-boranes or bis(pinacolato)diboron. However, the fundamental principles suggest a significant, yet largely untapped, potential for this reagent in radical chemistry.

Lewis Acid-Base Interactions and Adduct Stability

The formation of this compound is a classical Lewis acid-base reaction. The vacant p-orbital on the boron atom of borane (BH₃) acts as a Lewis acid, accepting a lone pair of electrons from the nitrogen atom of diisopropylamine, the Lewis base. youtube.comucla.edu This interaction results in the formation of a stable, neutral adduct.

The bond formed between the boron and nitrogen atoms is a coordinate covalent or dative bond. acs.org Upon formation of the adduct, the geometry at the boron center changes from trigonal planar (sp² hybridized) to approximately tetrahedral (sp³ hybridized). researchgate.net

| Property | Ammonia-Borane (H₃N·BH₃) | This compound |

| Lewis Base | Ammonia (B1221849) | Diisopropylamine |

| Dative Bond | B-N | B-N |

| Measured Dissociation Enthalpy | ~27.5 kcal/mol researchgate.net | Not experimentally determined; influenced by competing steric and electronic factors. |

| Hybridization at Boron | sp³ | sp³ |

| Key Structural Feature | Intermolecular dihydrogen bonding in solid state acs.org | Bulky isopropyl groups leading to steric strain. |

This table presents data for ammonia-borane as a reference for understanding the properties of the more complex diisopropylamine adduct.

The stability of the this compound adduct is dictated by a delicate balance of electronic and steric factors. nih.gov

Electronic Effects: The two isopropyl groups on the nitrogen atom are electron-donating. This inductive effect increases the electron density on the nitrogen, enhancing its Lewis basicity compared to ammonia or less substituted amines. A stronger Lewis base generally forms a more stable adduct. youtube.com

Steric Effects: Conversely, the bulky isopropyl groups create significant steric hindrance around the nitrogen atom. This steric repulsion between the isopropyl groups and the BH₃ moiety can weaken the B-N dative bond. nih.gov This is a common feature in Lewis acid-base chemistry, where steric bulk can override favorable electronic interactions to decrease adduct stability.

This interplay means that while the nitrogen in diisopropylamine is electronically a strong base, the resulting borane adduct is sterically strained. This inherent strain influences its reactivity, making the B-N bond more susceptible to dissociation compared to adducts with less hindered amines like trimethylamine. This dissociation can be a key step in initiating reactions, such as transfer hydrogenations or hydride abstraction. rsc.orgnih.gov

Borane-Mediated Hydride Abstraction and Amine Functionalization

A significant area of reactivity for borane-amine adducts involves the abstraction of a hydride (H⁻) from a C-H bond on a carbon atom adjacent (α) to the nitrogen. rsc.orgrsc.org This process is particularly efficient when mediated by a strong, electron-deficient borane like tris(pentafluorophenyl)borane, B(C₆F₅)₃. cardiff.ac.uk

The reaction is initiated by the abstraction of a hydride from the α-C-H bond of the amine by the external borane. dntb.gov.ua In the case of diisopropylamine, this results in the formation of a highly reactive diisopropyliminium cation and a hydridoborate anion. These two ions exist as a stable ion pair, known as an iminium hydridoborate salt. rsc.org

This transformation is a powerful method for generating iminium ions directly from the parent amine without the need for condensation with a carbonyl compound. rsc.org The process has been successfully utilized in catalytic cycles where diisopropylamine acts as a hydrogen surrogate for the transfer hydrogenation of imines. rsc.org

Mechanism: Formation of an Iminium Hydridoborate Salt

Adduct Formation (optional equilibrium): The amine (diisopropylamine) and a Lewis acidic borane (e.g., B(C₆F₅)₃) may initially form a frustrated Lewis pair or a transient adduct.

Hydride Abstraction: The electron-deficient borane abstracts a hydride from the C-H bond alpha to the nitrogen.

Ion Pair Formation: This generates a planar iminium cation and a tetracoordinate hydridoborate anion.

The iminium hydridoborate salts generated in situ are valuable intermediates for the functionalization of the amine structure. rsc.org

α-Functionalization: The iminium ion is a potent electrophile. It readily reacts with a wide range of nucleophiles, leading to the formation of a new bond at the α-carbon of the original amine. This constitutes a formal α-C-H functionalization of the amine scaffold. cardiff.ac.uk

β-Functionalization: Following the initial hydride abstraction, the resulting iminium salt can be in equilibrium with its enamine tautomer through deprotonation. This enamine intermediate can then be trapped by electrophiles, leading to functionalization at the β-position of the amine scaffold. This pathway has been exploited in borane-catalyzed β-functionalization reactions. rsc.org

| Functionalization Type | Key Intermediate | Reactant | Type of Product | Ref. |

| α-Alkynylation | Iminium Ion | Terminal Alkynes | Propargylamines | cardiff.ac.uk |

| α-Alkylation | Iminium Ion | Indoles/Oxindoles | C3-Alkylated Indoles | rsc.org |

| Cyclization | Iminium Ion | Intramolecular Alkene | Tetrahydroquinolines | cardiff.ac.uk |

| β-Functionalization | Enamine | Various Electrophiles | β-Substituted Amines | rsc.org |

This table summarizes representative functionalization reactions enabled by borane-mediated hydride abstraction from amine scaffolds, as described in the literature.

Compound Reference Table

| Common Name / Abbreviation | Systematic Name |

| This compound | This compound |

| Diisopropylamine | N-propan-2-ylpropan-2-amine |

| Borane | Borane |

| Tris(pentafluorophenyl)borane | Tris(pentafluorophenyl)borane |

| Diisopropyliminium hydridoborate | N-propan-2-ylidenepropan-2-aminium hydridoborate |

| Ammonia-borane | borane;azane |

| Ammonia | Azane |

| Diisopropylaminoborane / DIPAB | Diisopropylaminoborane |

| Bis(pinacolato)diboron / B₂pin₂ | 2,2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2,2'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| Indole | 1H-Indole |

| Oxindole | Indolin-2-one |

| Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline |

Stereoselective and Regioselective Manipulations

The unique structural characteristics of the diisopropylamine borane complex and the diisopropylamine base itself have been harnessed to achieve high levels of selectivity in a variety of chemical reactions. These manipulations are critical in modern organic synthesis for the construction of complex molecules with well-defined three-dimensional structures.

A notable example of regioselective manipulation is the mild palladium-catalyzed borylation of aryl bromides to furnish arylboronic acids using diisopropylaminoborane. organic-chemistry.org This method demonstrates excellent functional group tolerance, accommodating esters, fluorides, and methoxy (B1213986) groups. organic-chemistry.org The regioselectivity is dictated by the position of the bromide on the aromatic ring, leading to the specific formation of the corresponding arylboronic acid.

Furthermore, the amine component plays a crucial role in directing the hydroboration of unsaturated systems. In amine-directed hydroboration reactions, the amine functionality can intramolecularly deliver the borane to a double or triple bond, leading to a high degree of regiocontrol that may differ from standard hydroboration reactions with borane-THF complex. nih.gov While not exclusively employing diisopropylamine borane, these studies underscore the directing capability of the amine group in achieving regioselectivity. nih.gov

In the realm of stereoselectivity, the borane moiety itself can act as an efficient directing group. For instance, in the 1,2-addition of organometallic reagents to P-stereogenic N-phosphanylimines, the borane complex directs the approach of the nucleophile, leading to high stereoselectivity. nih.gov The choice of solvent can reverse the selectivity, highlighting the subtle interplay of reaction conditions in controlling the stereochemical outcome. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Precursors for Organoboron Compounds beyond Boronic Acids

While boronic acids are a cornerstone of organoboron chemistry, diisopropylamine (B44863) borane (B79455) serves as a versatile precursor to a broader range of organoboron compounds. wvu.edu It is particularly useful in palladium-catalyzed borylation reactions to convert aryl halides into arylboronic acids. organic-chemistry.org The reagent's utility extends to the synthesis of boronic esters, which are key intermediates in many organic transformations. sigmaaldrich.comacs.org For instance, the Pucheault Group at the Université de Bordeaux has developed methods using diisopropylamine borane for the borylation of aryl and vinyl halides, providing access to various boronic acid derivatives such as BF₃K, Bpin, and MIDA esters. sigmaaldrich.com

These reactions often proceed under mild conditions and tolerate a variety of functional groups, showcasing the reagent's versatility. organic-chemistry.org The development of methods for the homologation of chiral pinanediol boronic esters, a process critical for creating stereochemically complex molecules, further illustrates the advanced applications of borane-derived intermediates. nih.gov

Role in Polymer and Ceramic Materials Synthesis (e.g., BN-based materials)

Diisopropylamine borane and related amine-boranes are significant precursors in the synthesis of advanced polymers and ceramic materials, most notably those based on boron nitride (BN). chemimpex.comresearchgate.net Polyaminoboranes, which are inorganic analogues of polyolefins, can be synthesized through the dehydropolymerization of amine-boranes. researchgate.netnih.gov These polymers are of interest for their potential piezoelectric properties and as pre-ceramics for BN-containing materials. researchgate.netnih.gov

The solventless reaction of diisopropylamine borane with primary amines, such as n-butylamine, can lead to the formation of polyaminoboranes. researchgate.net This process is a kinetically controlled, step-growth polymerization that can be viewed as a head-to-tail association of transient monoalkylamino-borane monomers. researchgate.net The resulting polymers can then be pyrolyzed to yield hexagonal boron nitride (h-BN), a material with high thermal conductivity, temperature stability, and resistance to corrosion. researchgate.netrsc.org The ability to process these preceramic polymers allows for the fabrication of complex BN shapes like fibers, coatings, and composites that are difficult to achieve through traditional ceramic processing. nih.govresearchgate.net

Table 1: Applications of Diisopropylamine Borane in Materials Synthesis

| Application | Precursor System | Resulting Material | Key Properties of Material |

|---|---|---|---|

| Polyaminoborane Synthesis | Diisopropylamine borane and primary amines | Polyaminoboranes (PABs) | Pre-ceramic, potential piezoelectric properties |

Utilization in Metal Nanoparticle Synthesis and Catalysis

Amine-borane complexes, including diisopropylamine borane, have emerged as effective reducing agents for the synthesis of metal nanoparticles. nih.govresearchgate.net They offer distinct advantages over traditional reducing agents like sodium borohydride (B1222165), such as better control over the reduction rate, which in turn allows for a narrower particle size distribution. nih.govresearchgate.net The reducing ability can be tuned by modifying the substituents on the nitrogen atom, and their solubility in various solvents adds to their versatility. researchgate.net

In a notable application, amine-boranes can be used in solventless conditions where they not only reduce the metal precursor but also transform in situ to provide a stabilizing agent for the newly formed nanoparticles. nih.govresearchgate.net This dual role as both a reducing and capping agent contributes to atom economy and aligns with green chemistry principles. researchgate.net This method has been successfully employed to synthesize nanoparticles of various metals, including gold, silver, copper, palladium, and iridium, as well as bimetallic alloys. researchgate.netucl.ac.ukrsc.org The resulting nanoparticles have applications in catalysis, enhancing reaction rates and yields in various industrial processes. chemimpex.com

Development of Novel Organic Reagents and Processes

The unique reactivity of diisopropylamine borane has led to the development of new organic reagents and synthetic processes. organic-chemistry.org It is recognized as a mild reducing agent, capable of converting nitriles to amines and carbonyl compounds to alcohols, often with the aid of a catalytic amount of lithium borohydride. organic-chemistry.org This provides a convenient alternative to harsher methods that may employ toxic transition metal catalysts. organic-chemistry.org

Furthermore, diisopropylamine borane participates in palladium-catalyzed borylation reactions, which has opened new avenues for creating carbon-boron bonds. organic-chemistry.org Its use in solventless reactions for radical additions to alkenes and alkynes demonstrates its high efficiency. The steric bulk provided by the diisopropyl groups can also influence reaction pathways, for example, by suppressing β-hydride elimination in certain catalytic cycles.

Contribution to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a critical area of modern organic chemistry. Boron-based reagents have played a pivotal role in the development of asymmetric methodologies. organic-chemistry.orgresearchgate.net

Stereoselective Alkene and Alkyne Transformations

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organic synthesis. When chiral boranes are used, this reaction can proceed with high stereoselectivity. While diisopinocampheylborane (B13816774) is a classic example of a chiral hydroborating agent, the principles extend to other boron reagents. researchgate.netnih.gov The development of catalytic, stereoselective methods for the difunctionalization of alkynes, for instance, allows for the synthesis of highly substituted alkenes with precise control over the geometry (Z-selectivity). nih.gov Such transformations are crucial for building complex molecular architectures. nih.govresearchgate.net

Chiral Auxiliary Approaches

A powerful strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comharvard.eduosi.lv In the context of organoboron chemistry, chiral auxiliaries are used to prepare enantiomerically enriched compounds. For example, chiral diols like pinanediol can be used to form chiral boronic esters. acs.orgnih.gov These esters can then undergo stereoselective homologation, a reaction developed by Matteson, to create new stereocenters with high fidelity. nih.gov The synthesis of chiral-at-boron compounds, although challenging, has been advanced through methods like the asymmetric insertion of carbenes into B-H bonds, catalyzed by rhodium complexes with chiral ligands. rsc.org This approach directly creates a chiral center at the boron atom, opening up new possibilities for asymmetric catalysis and synthesis. digitellinc.com

Table 2: Research Findings on Diisopropylamine Borane and Related Systems

| Research Area | Key Finding | Significance |

|---|---|---|

| Borylation Reactions | Facilitates mild, palladium-catalyzed borylation of aryl bromides to arylboronic acids. organic-chemistry.org | Tolerates various functional groups, providing a versatile route to key synthetic intermediates. |

| Polymer Synthesis | Acts as a "BH₂" transfer reagent in the solventless, metal-free synthesis of high-molecular-mass polyaminoboranes. researchgate.net | Avoids dihydrogen byproducts and allows for the creation of BN precursor polymers. |

| Nanoparticle Synthesis | Serves as both a reducing and stabilizing agent in the synthesis of metal nanoparticles. nih.govresearchgate.net | Offers controlled particle size and atom economy, aligning with green chemistry principles. |

Theoretical and Computational Chemistry Studies

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of chemical reactions. These studies provide critical insights into reaction mechanisms that are often difficult to probe experimentally.

Reaction Pathway Analysis and Transition State Characterization

Computational studies on amine-borane adducts have explored their dehydrogenation pathways. For related amine-boranes, DFT modeling has been used to construct a reliable mechanistic picture of catalytic dehydrogenation processes. rsc.org These calculations typically involve locating the transition state (TS) structures connecting reactants, intermediates, and products. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of a reaction step.

For instance, in palladium-catalyzed dehydrogenation of ammonia-borane and dimethylamine-borane, DFT calculations at the M06//6-31+G(d,p) level of theory were employed to explore the nature of reaction intermediates. rsc.org While specific, detailed pathway analyses with reported activation energies for the thermal or catalytic decomposition of diisopropylamine-borane are not extensively documented in publicly accessible literature, the general mechanisms are believed to involve key steps such as B-H bond activation and subsequent H₂ elimination. The bulky diisopropyl groups in DIPAB are expected to exert significant steric influence on the transition state geometries and energies compared to less hindered analogues like ammonia-borane.

Computational Probes for Catalytic Cycles

Computational chemistry is pivotal in elucidating the intricate steps of catalytic cycles. DFT has been successfully applied to understand the mechanisms of hydrogenation and dehydrogenation reactions involving various catalysts. tib.eu A complete catalytic cycle involves substrate binding, one or more chemical transformations (often involving several intermediates and transition states), and product release with catalyst regeneration.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its intrinsic reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for translating complex wavefunctions into chemically intuitive concepts like bonds, lone pairs, and atomic charges.

Investigation of Dative Bond Electronic Properties

The bond between the nitrogen of diisopropylamine (B44863) and the boron of borane (B79455) is a classic example of a dative bond, where the nitrogen atom donates its lone pair of electrons to the electron-deficient boron atom. The strength and nature of this B-N bond are critical to the compound's stability and reactivity.

Computational studies on other molecules containing B-N dative bonds have shown that the choice of theoretical method is crucial for obtaining accurate results. For example, in a study of 2-aminoethoxydiphenyl borate, MP2 calculations were found to be more reliable than the commonly used B3LYP functional for determining the dative bond dissociation energy, yielding results in better agreement with high-level CCSD(T) calculations. nih.gov The dissociation free energy for the B-N bond in that system was calculated to be around 7 kcal/mol. nih.gov

Analysis methods like NBO can quantify the charge transfer from the nitrogen donor to the boron acceptor and describe the hybridization of the orbitals involved in the dative bond. QTAIM analysis can characterize the topology of the electron density at the bond critical point (BCP) between boron and nitrogen, providing further insight into the nature of the interaction (i.e., whether it is a shared-shell covalent interaction or a closed-shell interaction). wikipedia.orgscispace.com

Correlation between Structure and Hydride-Donating Capability

Diisopropylamine-borane acts as a reducing agent by transferring a hydride ion (H⁻) from the borane group to an electrophilic substrate. The efficiency of this process, known as its hydride-donating capability or hydricity, is intrinsically linked to its molecular and electronic structure. The electron-donating inductive effect of the two isopropyl groups on the nitrogen atom increases the electron density on the nitrogen and, through the dative bond, on the boron atom. This, in turn, enhances the electron density on the attached hydrogen atoms, making them more "hydridic" and thus better hydride donors.

Computational chemistry can quantify this relationship by calculating properties such as:

Natural Atomic Charges: NBO analysis can calculate the partial charges on the hydrogen atoms attached to the boron. A more negative charge correlates with higher hydridicity.

Hydride Affinity: The Gibbs free energy change for the reaction R₃B-H → R₃B + H⁻ can be calculated. A lower hydride affinity indicates a stronger hydride donor.

Activation Barriers: The transition state energy for the hydride transfer step to a model substrate can be computed. A lower barrier implies a more potent hydride donor.

These computational metrics allow for a quantitative comparison of the hydride-donating capability of DIPAB with other borane adducts and reducing agents.

Stability and Thermodynamic Dehydrogenation Properties

The thermal stability and the thermodynamics of hydrogen release are crucial properties, especially in the context of hydrogen storage applications or reactions conducted at elevated temperatures. Computational methods can predict these properties, guiding experimental efforts.

DFT calculations can be used to determine the key thermodynamic state functions—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—for the dehydrogenation reaction. arxiv.orgdtu.dk

Dehydrogenation Reaction: (CH(CH₃)₂)₂NH·BH₃ → (CH(CH₃)₂)₂N=BH₂ + H₂

The Gibbs free energy (ΔG = ΔH - TΔS) determines the spontaneity of the reaction at a given temperature (T). A negative ΔG indicates a spontaneous process. For many amine-boranes, the dehydrogenation is endothermic (positive ΔH) but is driven by a large positive entropy change (ΔS) associated with the release of gaseous hydrogen, making ΔG negative at sufficiently high temperatures.

Computational studies on ammonia-borane, for example, have shown that zero-point energy corrections are significant and can change a reaction from being endothermic to exothermic. While specific thermodynamic values for diisopropylamine-borane require dedicated calculations, the principles remain the same. The bulky isopropyl groups would influence the vibrational frequencies (and thus the zero-point energy and entropy) of the molecule compared to smaller analogues. Computational analysis of the B-N bond dissociation energy also provides a measure of the molecule's thermal stability, indicating the energy required to break the initial adduct apart. nih.gov

Factors Governing Adduct Stability and Reversibility

The stability of the borane;N-propan-2-ylpropan-2-amine adduct is a critical aspect of its chemistry, influenced by both electronic and steric factors. The formation of the adduct is an exothermic process, indicating a thermodynamically favorable association between the Lewis acidic borane (BH₃) and the Lewis basic diisopropylamine. chemimpex.com The strength of the dative B-N bond is a primary determinant of the adduct's stability. youtube.com

The reversibility of the adduct formation is closely linked to its thermal stability. Diisopropylamine-borane exhibits greater thermal stability compared to simpler amine-borane adducts like ammonia (B1221849) borane, which tends to release hydrogen at lower temperatures. The decomposition of diisopropylamine-borane typically occurs at temperatures above 100°C. chemimpex.com This enhanced stability is attributed to the electron-donating nature of the diisopropylamine group, which strengthens the B-N bond and stabilizes the transition state for hydride transfer, a key step in many of its reactions.

The dehydrogenation of diisopropylamine-borane is a key reaction pathway that influences its stability and has been a subject of computational investigation. This process, leading to the formation of an aminoborane (B14716983) and molecular hydrogen, is a critical consideration for applications in hydrogen storage and transfer reactions.

Analysis of Dihydrogen Bonding and Intermolecular Interactions

Beyond the intramolecular forces that define the adduct itself, intermolecular interactions, particularly dihydrogen bonds, play a crucial role in the solid-state structure and bulk properties of this compound. Dihydrogen bonding is an electrostatic interaction between a protonic hydrogen (attached to an electronegative atom like nitrogen) and a hydridic hydrogen (attached to a less electronegative atom like boron). nih.gov In the context of amine-boranes, these N-Hδ⁺···Hδ⁻-B interactions are significant. nih.govyoutube.com

Computational studies have shown that dihydrogen bonds are a dominant factor in dictating the reaction pathways and products in amine-borane chemistry. nih.gov The formation of these bonds can lead to the self-aggregation of amine-borane molecules into dimers or larger oligomers. youtube.com The strength of these interactions influences the physical state of the compound and its melting point. For many amine-borane adducts, the presence of dihydrogen bonding results in melting points that are 20–40 °C higher than their parent amines, indicating a significant gain in stability in the solid state. chemimpex.com

For this compound, the presence of the N-H proton allows for the formation of such dihydrogen bonds. The analysis of these interactions often involves computational methods to determine key parameters such as bond lengths and angles. These calculations help in understanding the geometry and energetics of the intermolecular network. The substituent groups on the amine, in this case, the isopropyl groups, can influence the nature and extent of dihydrogen bonding due to steric effects. youtube.com

The table below presents a summary of key intermolecular interaction parameters that are typically analyzed in computational studies of amine-borane adducts. While specific values for diisopropylamine-borane require dedicated computational studies, this table illustrates the type of data sought.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Dihydrogen Bond | N-H···H-B | 1.7 - 2.2 | 2 - 5 |

| Van der Waals | C-H···H-C | > 2.4 | < 1 |

Note: The values in this table are representative for amine-borane adducts and are intended for illustrative purposes. Specific computational data for this compound may vary.

Advanced Spectroscopic Characterization for Structure Reactivity Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

NMR spectroscopy is an indispensable tool for the structural analysis and investigation of reaction kinetics involving borane (B79455) adducts. researchgate.net Due to the presence of NMR-active nuclei like ¹¹B, ¹⁰B, ¹H, and ¹³C, a multi-pronged NMR approach can provide a complete picture of the molecule's structure and dynamic processes. rsc.org

¹¹B NMR spectroscopy is exceptionally effective for confirming the formation of the borane-amine adduct and for monitoring the progress of reactions. researchgate.netresearchgate.net The formation of the dative B-N bond results in a change in the boron atom's hybridization from sp² to approximately sp³, leading to a significant upfield shift in the ¹¹B NMR spectrum compared to three-coordinate boron species. acs.org

For tetracoordinate borane-amine adducts, the ¹¹B NMR signal typically appears as a quartet due to the coupling between the boron nucleus (¹¹B, I=3/2) and the three protons of the BH₃ group. acs.orgresearchgate.net The chemical shift and the one-bond coupling constant (¹JB-H) are sensitive to the electronic environment around the boron atom, making them indicative of adduct stability. mdpi.com While specific data for diisopropylamine (B44863) borane is not broadly published, data from analogous amine-boranes provide representative values. For instance, cyclopropylamine (B47189) borane exhibits a quartet at -20.4 ppm with a ¹JB-H of 94.1 Hz, and benzylamine-borane shows a quartet at -18.83 ppm with a ¹JB-H of 96.1 Hz. researchgate.netacs.org Reaction monitoring is achieved by observing the disappearance of the starting borane species and the appearance of the adduct's characteristic quartet. researchgate.net Furthermore, subsequent reactions, such as dehydrogenation, can be followed by the appearance of new signals corresponding to products like aminoboranes or borazines.

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JB-H, Hz) | Reference |

|---|---|---|---|---|---|

| Cyclopropylamine borane | CD₃CN | -20.4 | Quartet | 94.1 | acs.org |

| Benzylamine-borane | CDCl₃ | -18.83 | Quartet | 96.1 | researchgate.net |

| Didodecylamine borane | CD₃CN | -20.4 | Quartet | 94.1 | acs.org |

A combination of ¹H, ¹³C, and ¹¹B NMR is essential for the unambiguous structural elucidation of the parent adduct and any reaction intermediates. acs.org

¹H NMR: In the ¹H NMR spectrum of diisopropylamine borane, one would expect to see signals corresponding to the N-H proton, the C-H protons of the isopropyl methine groups, and the C-H protons of the methyl groups. Upon adduct formation, the BH₃ protons typically appear as a broad quartet, a result of coupling to the ¹¹B nucleus. acs.org The signals for the protons on the amine ligand, particularly those alpha to the nitrogen, may also experience a shift and broadening due to the influence of the adjacent quadrupolar boron atom and the change in the electronic environment upon coordination.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the diisopropylamine ligand. The chemical shifts of the carbon atoms, especially the methine carbon directly attached to the nitrogen, are influenced by the formation of the B-N bond. Similar to ¹H NMR, signals for carbons close to the boron atom can be broadened due to quadrupolar relaxation. rsc.org

By using a combination of these techniques, along with 2D correlation experiments (e.g., HSQC, HMBC), a complete assignment of the structure can be made. This multi-nuclear approach is also invaluable in identifying transient intermediates in solution, where changes in chemical shifts, coupling constants, and signal multiplicities can signal the formation of new species, such as aminoboranes or catalytic intermediates in dehydrocoupling reactions.

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to probe the bonding characteristics of borane;N-propan-2-ylpropan-2-amine. The formation of the B-N dative bond and the presence of B-H and N-H bonds give rise to characteristic vibrational modes. acs.org

Key vibrational bands for amine-borane adducts include:

N-H Stretching: These bands are typically observed in the 3100–3400 cm⁻¹ region. Upon formation of the borane adduct, the N-H stretching frequency often shifts to a lower wavenumber (red-shifts) compared to the free amine, which can be an indication of intermolecular interactions such as dihydrogen bonding (N-H···H-B).

B-H Stretching: The stretching vibrations of the B-H bonds are prominent and appear in the 2100–2600 cm⁻¹ range.

Deformation Modes: N-H deformation bands are found around 1600 cm⁻¹ and 800 cm⁻¹, while B-H deformation modes are observed between 1100-1300 cm⁻¹.

B-N Stretching: The B-N stretching vibration is a direct probe of the dative bond strength. However, its assignment can be challenging as it appears in a congested region of the spectrum, often between 700 and 950 cm⁻¹, and can overlap with other modes like N-H deformation. Theoretical calculations are often employed to aid in the assignment of this mode.

The successful synthesis of amine-borane adducts is confirmed by the appearance of B-H stretching bands and shifts in the N-H bands compared to the spectrum of the parent amine. acs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3100 - 3400 | |

| B-H Stretch | 2100 - 2600 | |

| N-H Deformation | ~1600 and ~800 | |

| B-H Deformation | 1100 - 1300 | |

| B-N Stretch | 700 - 950 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

This compound is a diamagnetic species and therefore EPR-silent. However, Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying reaction mechanisms that may proceed via radical pathways. Reactions involving amine-boranes can be initiated to form ligated boryl radicals (L·BH₂), which are paramagnetic and can be detected by EPR.

For example, studies on the reaction of amine-boranes with nitro compounds have shown the formation of boroxy nitroxide radicals, which were detected and characterized by EPR spectroscopy. Similarly, in certain catalytic or photolytic reactions, boryl radical adducts can be generated and identified. The detection and characterization of such species by EPR provide direct evidence for radical mechanisms, helping to elucidate complex reaction pathways that would be difficult to confirm by other means.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of this compound in the solid state, assuming suitable crystals can be obtained. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding reactivity.

UV-Vis Spectroscopy for Electronic Transitions and Complex Characterization

UV-Vis spectroscopy is used to study electronic transitions within a molecule. For a simple saturated adduct like this compound, which lacks chromophores, there are no significant electronic transitions in the UV-visible range. Its spectrum would be largely uninformative for direct structural characterization.

However, the utility of UV-Vis spectroscopy emerges in the study of its reactions and interactions. The technique is highly valuable for characterizing reaction intermediates or products that do possess chromophores, such as those formed in catalytic cycles involving transition metals. In such cases, UV-Vis can be used to monitor the formation and decay of colored metal-containing intermediates, providing kinetic data and insight into the electronic structure of catalytic species. It can also be applied to study charge-transfer complexes that might form between the amine-borane (as an electron donor) and a suitable acceptor, where a new absorption band, the charge-transfer band, would appear. acs.org

Q & A

Q. What integrated approaches are recommended for studying borane-amine reaction mechanisms?

Q. How should researchers design experiments to account for competing homodimerization in borane-amine systems?

- Methodological Answer : Use stoichiometric control (e.g., excess amine) and low temperatures (–78°C) to suppress dimerization. Monitor reaction progress via ¹¹B NMR to detect homodimer peaks (δ ~10–15 ppm) and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.